N-Acetyl-D-methionine
Overview
Description
N-Acetyl-D-methionine is an N-acetyl-D-amino acid in which the amino acid is D-methionine . It is a D-methionine derivative, a N-acetyl-D-amino acid, and a N-acetylmethionine . It is a conjugate acid of a N-acetyl-D-methionine (1-) and an enantiomer of a N-acetyl-L-methionine .
Synthesis Analysis
N-acetyl-DL-methionine can be produced by lipase-catalyzed resolution . A lipase from Brucella thiophenivorans was found to exhibit high activity and excellent enantioselectivity toward N-Ac-DL-MetOMe to produce the key chiral intermediate N-acetyl-L-methionine methyl ester (N-Ac-L-MetOMe) .
Molecular Structure Analysis
The molecular formula of N-Acetyl-D-methionine is C7H13NO3S . The IUPAC name is (2R)-2-acetamido-4-methylsulfanylbutanoic acid . The InChI is InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 .
Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl-D-methionine is 191.25 g/mol . The computed descriptors include IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .
Scientific Research Applications
N-Terminal Acetylation and Protein Interactions : N-terminal acetylation of the E2 enzyme, Ubc12, affects ubiquitin-like protein Nedd8's ligation to Cul1. This process involves the N-terminal acetyl-methionine being buried in a hydrophobic pocket in the E3, Dcn1, thus promoting cullin neddylation. This illustrates the role of N-terminal acetylation in mediating protein interactions (Scott et al., 2011).
Nitrogen Retention with N-acetyl-L-Methionine : N-acetyl-L-Methionine was found to be as beneficial as L-Methionine in improving nitrogen balance in human metabolic studies. This highlights its potential role in dietary supplementation and its metabolic effects (Zezulka & Calloway, 1976).
N-Terminal Acetylation and Protein Degradation : Studies show that N-terminal acetylation of the Met residue can act as a degradation signal (degron), targeted by the Doa10 ubiquitin ligase. This suggests a significant role in protein turnover and cellular protein degradation processes (Hwang et al., 2010).
Enzymatic Activities : The research on N-acetyl-D-methionine has also extended to studies on enzyme kinetics and characteristics. For instance, the identification of a new gene in Variovorax paradoxus encoding N-acyl-D-amino acid amidohydrolase, which is involved in D-amino acid production, underscores the importance of N-acetyl-D-methionine in enzymatic reactions and metabolic pathways (Lin et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-acetamido-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030786 | |
Record name | N-Acetyl-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-methionine | |
CAS RN |
1509-92-8 | |
Record name | N-Acetyl-D-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1509-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylmethionine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-D-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLMETHIONINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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